4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid
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Overview
Description
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a methoxyphenyl-tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of the 1-(4-methoxyphenyl)-1,2,3,4-tetraazole intermediate. This intermediate can be synthesized through a cyclization reaction involving 4-methoxyphenylhydrazine and an appropriate nitrile compound under acidic conditions. The resulting tetraazole is then reacted with 4-hydroxybenzoic acid in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-{[1-(4-Hydroxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid.
Reduction: 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzyl alcohol.
Substitution: 4-{[1-(4-Substituted phenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid.
Scientific Research Applications
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl-tetraazole moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the benzoic acid group may facilitate binding to proteins or other biomolecules, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(4-Hydroxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid
- 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzyl alcohol
- 4-{[1-(4-Substituted phenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid
Uniqueness
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl-tetraazole and benzoic acid moieties allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14N4O4 |
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Molecular Weight |
326.31 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C16H14N4O4/c1-23-13-8-4-12(5-9-13)20-15(17-18-19-20)10-24-14-6-2-11(3-7-14)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
PXVPKOUJTFDRER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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